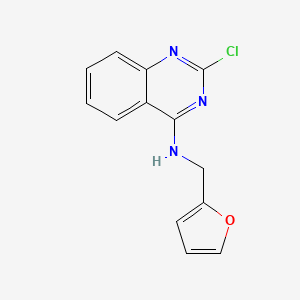

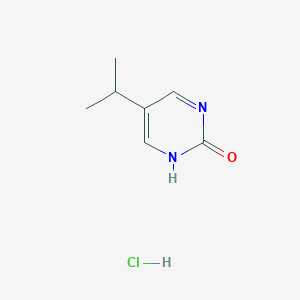

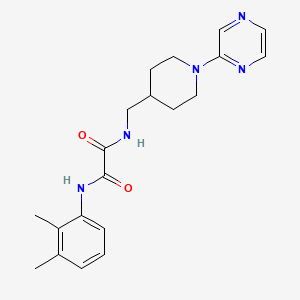

![molecular formula C15H18N4O3S B2758202 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2097899-25-5](/img/structure/B2758202.png)

1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Triazoles are a type of nitrogen-containing heterocyclic compounds. They are not found in nature but have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

1,2,3-Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other methods include the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles can vary depending on the substituents attached to the triazole ring. Some compounds with a triazole ring have a two-dimensional (2D) 4-connected framework .Chemical Reactions Analysis

1,2,3-Triazoles can undergo various chemical reactions. For example, they can react with phenyl esters of α-azido acids to give 5-substituted 2H-1,2,3-triazol-4-ols .Physical And Chemical Properties Analysis

1,2,3-Triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. They also have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .科学的研究の応用

Synthesis of Polysubstituted Pyrroles

Researchers have discovered a method for the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. 1-Sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, react with allenes in the presence of a nickel(0) catalyst to produce isopyrroles. These isopyrroles are then converted to a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura et al., 2013).

Rearrangement to Pyrrolidin-3-ones

A study detailed the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides, leading to the synthesis of pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes. This process offers insights into the mechanistic pathways and the scope of such rearrangements (Králová et al., 2019).

Antimicrobial Evaluation

Novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have been synthesized and evaluated for their antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents with potential applications in treating infections (Alsaedi et al., 2019).

Drug Delivery Applications

Research has also explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery applications. This innovative approach aims at improving the solubility and delivery efficiency of hydrophobic drugs (Mattsson et al., 2010).

Synthesis of Pyrroles and Pyrrolidines

Another study focused on the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of 6-amino-3-keto sulfones. This method highlights the versatility of sulfone chemistry in creating complex heterocyclic structures, which are of interest in pharmaceutical and material science research (Benetti et al., 2002).

作用機序

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been reported to interact with various biological targets, includingacetylcholinesterase and carbonic anhydrase-II . These enzymes play crucial roles in neurodegeneration and various other physiological processes, respectively.

Mode of Action

Compounds with a similar 1,2,3-triazole ring system have been shown to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities . They may interact with their targets through direct binding, leading to changes in the target’s function .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated, suggesting that these compounds may have favorable pharmacokinetic properties .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-12(20)13-4-6-15(7-5-13)23(21,22)18-10-2-3-14(18)11-19-16-8-9-17-19/h4-9,14H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJSIVWKHUZJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

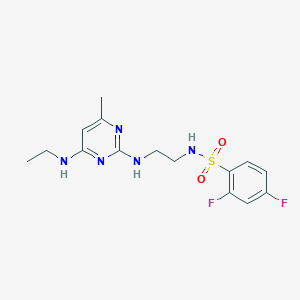

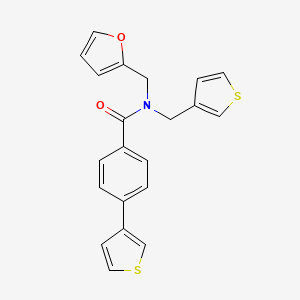

![9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758123.png)

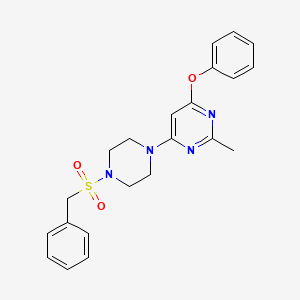

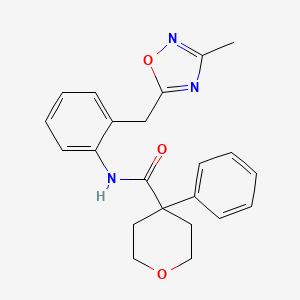

![6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine](/img/structure/B2758134.png)

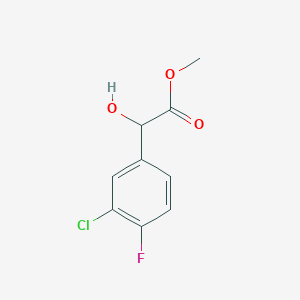

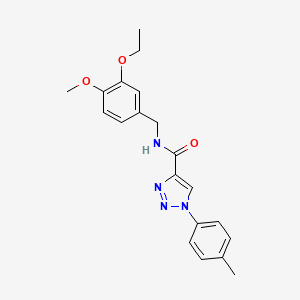

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2758142.png)